molecular formula C4H5NOS B1350391 4-Hydroxymethylthiazole CAS No. 7036-04-6

4-Hydroxymethylthiazole

Cat. No. B1350391
M. Wt: 115.16 g/mol
InChI Key: WQVOUANKVCYEIQ-UHFFFAOYSA-N
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Patent
US08673917B2

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol) was reacted analogously to example 4a with thiazol-4-ylmethanol (578 mg, 6.712 mmol). Yield: 775 mg (51%), M+H+: 228.0,
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
578 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[S:9]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[CH:10]1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:15][CH2:14][C:12]2[N:11]=[CH:10][S:9][CH:13]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
578 mg
Type
reactant
Smiles
S1C=NC(=C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)OCC=1N=CSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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